molecular formula C20H18FN3O2S B2584868 N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021256-72-3

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2584868
CAS RN: 1021256-72-3
M. Wt: 383.44
InChI Key: UCHOZHRDRKBTPO-UHFFFAOYSA-N
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Description

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a chemical compound with potential applications in scientific research. This compound is a thiazole derivative that has shown promising results in various studies. In

Scientific Research Applications

Oncology: Anticancer Agent Synthesis

The structural motif of thiazole and benzamide present in this compound is often explored for its anticancer properties. The fluorine atom’s presence can enhance the biological activity due to its electronegativity and small size, which allows for the creation of stable bonds with the target molecules in cancer cells. This compound could be used to synthesize new anticancer agents, potentially offering improved selectivity and lower toxicity .

Neurology: Treatment of Nerve-Agent Poisoning

Fluorinated compounds, such as the one , have been used in the synthesis of pyridine aldoximes, which are of potential use for the treatment of organophosphorus nerve-agent poisoning. The fluorine atom can play a crucial role in crossing the blood-brain barrier, making it a valuable component in developing treatments for neurological conditions .

Radiology: Imaging Agent Development

The fluorine atom in this compound can be substituted with radioactive fluorine-18, creating a compound that can be used as an imaging agent in positron emission tomography (PET) scans. This application is particularly useful in diagnosing and monitoring the progression of diseases like cancer .

Pharmacology: Drug Design and Development

The unique structure of this compound, with its combination of a thiazole ring and a fluorinated phenyl group, makes it a candidate for the design and development of new drugs. Its potential to bind with high affinity to various receptors can be leveraged to create drugs with specific target actions .

Agriculture: Pesticide and Herbicide Development

Incorporating fluorine atoms into agricultural chemicals can improve their physical, biological, and environmental properties. This compound could serve as a precursor or active ingredient in developing new pesticides or herbicides with enhanced efficacy and reduced environmental impact .

Material Science: Fluorinated Polymer Synthesis

The introduction of fluorinated aromatic compounds into polymers can result in materials with unique properties, such as increased resistance to solvents and chemicals. This compound could be used in synthesizing fluorinated polymers for various industrial applications .

Biochemistry: Enzyme Inhibition Studies

The benzamide moiety in the compound can act as an enzyme inhibitor, making it useful in biochemical studies to understand enzyme mechanisms or develop inhibitors for therapeutic purposes .

Environmental Science: Fluorinated Compound Analysis

Due to the growing concern over the environmental impact of fluorinated compounds, this compound can be used as a standard in analytical methods to detect and quantify the presence of similar compounds in environmental samples .

properties

IUPAC Name

N-[4-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-13-7-8-15(11-17(13)21)22-18(25)10-9-16-12-27-20(23-16)24-19(26)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHOZHRDRKBTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

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